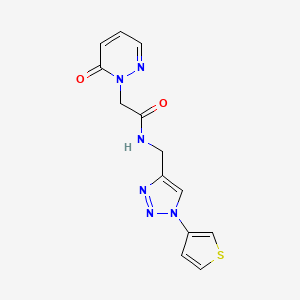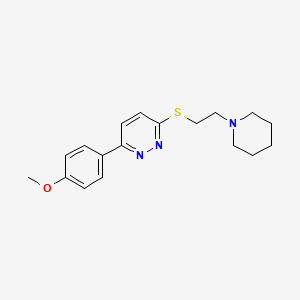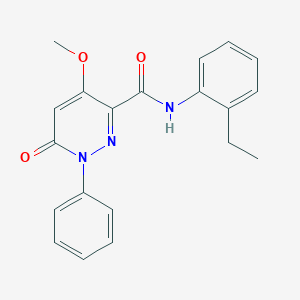
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Research has extensively explored the synthesis of pyridazine derivatives, highlighting their significant role in the development of pharmaceuticals and materials science. For example, Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the chemical versatility and potential utility of pyridazine compounds in synthesizing fused azines (H. M. Ibrahim & H. Behbehani, 2014). This research underscores the foundational chemical processes that facilitate the creation of complex molecules, potentially including the target compound.
Antimicrobial Applications
Compounds with a pyridazine core have been shown to possess antimicrobial properties, suggesting their relevance in addressing microbial resistance. Pandya et al. (2019) synthesized a library of compounds and investigated their antibacterial and antifungal activities, revealing good to moderate activity against bacterial strains. This work highlights the antimicrobial potential of pyridazine derivatives, suggesting a pathway for developing new antimicrobials (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).
Potential in Drug Development
The structural complexity and chemical reactivity of pyridazine and triazole derivatives make them suitable candidates for drug development. For instance, Flefel et al. (2018) prepared novel pyridine derivatives, subjecting them to molecular docking screenings that revealed moderate to good binding energies on target proteins, indicating their potential in medicinal chemistry (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Insecticidal Properties
Research into pyridazine derivatives also extends to their application in agriculture, particularly as insecticides. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, demonstrating the compound's utility in pest control (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
Luminescent Materials
Derivatives of pyridazine, such as those incorporating thiophene, have been explored for their luminescent properties, with potential applications in materials science. Bettencourt-Dias et al. (2007) reported on a complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) and Tb(III) that exhibited high luminescence, underscoring the potential of pyridazine derivatives in developing new luminescent materials (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXOAQOOQVBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)


![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)